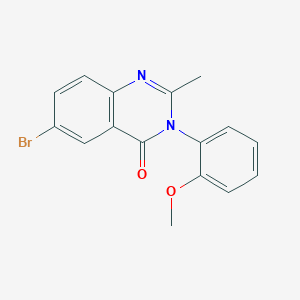
(4-Chloro-2-methyl-5-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8ClNO3 It is characterized by a chloro, methyl, and nitro group attached to a phenyl ring, with a methanol group at the para position relative to the nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methyl-5-nitrophenyl)methanol typically involves the nitration of 4-chloro-2-methylphenol followed by reduction and subsequent methanol addition. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reduction step can be performed using reducing agents such as tin(II) chloride in hydrochloric acid, followed by the addition of methanol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient production.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (4-Chloro-2-methyl-5-nitrophenyl)carboxylic acid.
Reduction: (4-Chloro-2-methyl-5-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-2-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Chloro-2-methyl-5-nitrophenyl)methanol and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
類似化合物との比較
(4-Chloro-2-methylphenol): Lacks the nitro and methanol groups, making it less reactive in certain chemical reactions.
(4-Chloro-2-nitrophenol): Lacks the methyl and methanol groups, affecting its solubility and reactivity.
(4-Methyl-2-nitrophenol):
Uniqueness: (4-Chloro-2-methyl-5-nitrophenyl)methanol is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the phenyl ring, along with the methanol group. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
(4-chloro-2-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-3,11H,4H2,1H3 |
InChIキー |
VGISHMOMUBFAOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CO)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)













